3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide
Description
3-Phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a phenyl group at the 3-position and a tetrazole-containing benzyl group at the amide nitrogen.
Properties
IUPAC Name |
3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBVNZUUONRIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide typically involves the formation of the tetrazole ring followed by its attachment to the propanamide moiety. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be carried out under various conditions, including the use of triethyl orthoformate and sodium azide or molecular iodine in the presence of ammonia .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Explored for its analgesic, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide involves its interaction with various molecular targets and pathways. Tetrazoles are known to act as bioisosteres of carboxylic acids, allowing them to interact with biological receptors in a similar manner . This interaction can lead to the modulation of various biological processes, such as enzyme inhibition and receptor activation .
Comparison with Similar Compounds
The following analysis compares 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide with structurally or functionally related compounds, emphasizing key differences in substituents, biological activity, and physicochemical properties.
Structural Analogues with Tetrazole Moieties
Key Observations :
- Tetrazole vs. Carbamothioyl Groups : Compared to 7904688 (3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide, ), the tetrazole group in the target compound may improve metabolic stability and reduce susceptibility to enzymatic degradation, as tetrazoles are less prone to hydrolysis than carbamothioyl groups .
- Substituent Effects : The methoxy group in the cyclopentyl analogue () could enhance solubility but reduce membrane permeability compared to the target compound’s unsubstituted phenyl group .
Antitubercular Propanamide Derivatives
Key Observations :
- The target compound lacks the carbamothioyl group required for EthA-mediated activation in 7904686. Its tetrazole moiety may necessitate alternative activation pathways or direct target engagement .
- Mutations in pyrG (coding for CTP synthetase) confer resistance to 7904688, implying that analogues like the target compound could share this target if structurally optimized .
Benzimidazole-Thiazole-Triazole Hybrids ()
Compounds 9a–e (e.g., 9c: bromophenyl-thiazole) exhibit structural complexity with benzimidazole, triazole, and thiazole moieties. Unlike the target compound, these hybrids prioritize multi-heterocyclic systems for broad-spectrum activity.
- Amide Linkage : Both classes utilize amide bonds, but the target compound’s linear propanamide may offer conformational flexibility compared to the rigid triazole-thiazole framework in 9a–e .
Physicochemical and Spectral Comparisons
- IR/NMR Data : The target compound’s tetrazole C–N stretch (absent in triazole-containing analogues) would appear near 1500–1600 cm⁻¹ in IR, distinct from triazoles (~1350 cm⁻¹) .
- Lipophilicity: The phenyl-tetrazole group increases logP compared to polar analogues like 3-(1,3-dimethoxy-isobenzofuran)-N-(6-hydroxyhexyl)propanamide (), which contains a hydrophilic hexanol chain .
Biological Activity
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a compound featuring a tetrazole moiety, which is known for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H24N6O
- Molecular Weight : 376.5 g/mol
- CAS Number : 1021226-56-1
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor properties. The structure-activity relationship (SAR) analysis suggests that the presence of the phenyl group and specific substitutions on the tetrazole ring enhance cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |
The above data illustrates that modifications in the phenyl and tetrazole structures can lead to increased potency in inhibiting tumor growth, suggesting a promising avenue for further research in anticancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Tetrazoles are known to possess antibacterial and antifungal properties, making them valuable in medicinal chemistry.
Case Study : A study conducted on various tetrazole derivatives showed that modifications at the phenyl position significantly influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor-Ligand Interaction : The planar structure of the tetrazole ring facilitates electrostatic interactions with biological receptors, enhancing binding affinity.
- Inhibition of Enzymatic Activity : Some studies suggest that tetrazole derivatives may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence indicates that certain compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings
A comprehensive review of literature reveals that compounds similar to this compound have been extensively studied for their potential therapeutic applications:
Summary of Findings
- Anticancer Activity : Significant cytotoxic effects observed in various cancer cell lines.
- Antimicrobial Effects : Effective against a range of bacterial strains, indicating potential as an antibiotic agent.
- Analgesic and Anti-inflammatory Properties : Some tetrazole derivatives have shown promise in reducing pain and inflammation in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
